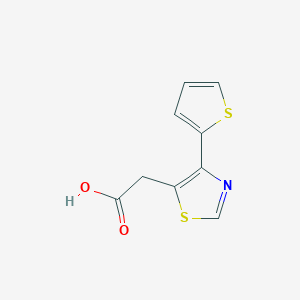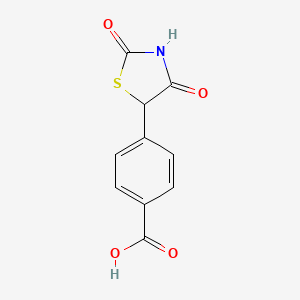![molecular formula C23H20ClF3N2O2 B2718820 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 1023498-80-7](/img/structure/B2718820.png)
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, and an indolone structure . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of a trifluoromethyl group into a pyridine ring . This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
The compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
The compound is also used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antimicrobial Activity
The compound has shown potential in antimicrobial activity . It was optimized for potency toward AcpS-PPTase (IC 50 = 1.4 μM) but had limited antimicrobial activity . It is hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Anti-fibrosis Activity
Some of the target compounds, including this one, displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
FDA-Approved Drugs
The compound is a part of FDA-approved drugs . The trifluoromethyl (TFM, -CF 3 )-group-containing FDA-approved drugs for the last 20 years have been summarized, and this compound is one of them .
Syntheses and Uses for Various Diseases and Disorders
The compound has been used in the syntheses of potential drug molecules for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Safety And Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years due to their applications in the development of agrochemical and pharmaceutical compounds . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O2/c1-13-8-17-19(10-22(2,3)11-20(17)30)29(13)15-4-6-16(7-5-15)31-21-18(24)9-14(12-28-21)23(25,26)27/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJSLLJHQPIQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2718744.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)
![7-benzyl-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2718748.png)

![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2718752.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)
![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)


![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)